4,5-Diaminopyrimidin-2(1H)-one dihydrochloride
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Overview
Description
4,5-Diaminopyrimidin-2(1H)-one dihydrochloride is a chemical compound with the molecular formula C4H8Cl2N4O It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Diaminopyrimidin-2(1H)-one dihydrochloride typically involves the reaction of 4,5-diaminopyrimidine with hydrochloric acid. The process can be summarized as follows:
Starting Material: 4,5-Diaminopyrimidine.
Reagent: Hydrochloric acid (HCl).
Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the dihydrochloride salt.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: 4,5-Diaminopyrimidin-2(1H)-one dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: It can be reduced under specific conditions to yield other pyrimidine derivatives.
Substitution: The amino groups in the compound can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens, alkyl halides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while substitution reactions can produce various substituted pyrimidines.
Scientific Research Applications
4,5-Diaminopyrimidin-2(1H)-one dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 4,5-Diaminopyrimidin-2(1H)-one dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
- 2,4-Diaminopyrimidine
- 2,6-Diaminopyridine
- 4,6-Diaminopyrimidine
Comparison: Compared to these similar compounds, 4,5-Diaminopyrimidin-2(1H)-one dihydrochloride is unique due to its specific substitution pattern and the presence of the dihydrochloride salt
Properties
IUPAC Name |
5,6-diamino-1H-pyrimidin-2-one;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4O.2ClH/c5-2-1-7-4(9)8-3(2)6;;/h1H,5H2,(H3,6,7,8,9);2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFZBPCQTDJZUAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=O)NC(=C1N)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8Cl2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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